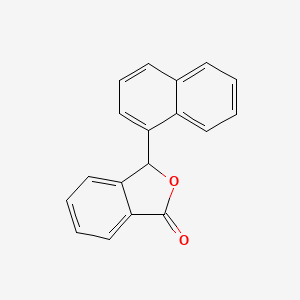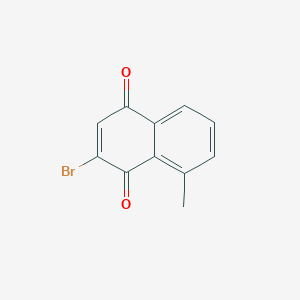
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzyl group, a cyclohexenyl group, and a pyrrolidinone ring, making it an interesting subject for research and application in various fields.
准备方法
Synthetic Routes and Reaction Conditions
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidin-2-one with cyclohex-1-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or cyclohexenyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the benzyl or cyclohexenyl groups.
科学研究应用
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Benzylpyrrolidin-2-one: Lacks the cyclohexenyl group but shares the pyrrolidinone and benzyl moieties.
3-(Cyclohex-1-en-1-yl)pyrrolidin-2-one: Lacks the benzyl group but contains the cyclohexenyl and pyrrolidinone moieties.
1-Benzyl-3-(cyclohexyl)pyrrolidin-2-one: Similar structure but with a saturated cyclohexyl group instead of the cyclohexenyl group.
Uniqueness
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one is unique due to the combination of the benzyl, cyclohexenyl, and pyrrolidinone groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
CAS 编号 |
911721-81-8 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC 名称 |
1-benzyl-3-(cyclohexen-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H21NO/c19-17-16(15-9-5-2-6-10-15)11-12-18(17)13-14-7-3-1-4-8-14/h1,3-4,7-9,16H,2,5-6,10-13H2 |
InChI 键 |
NSNNOOKXGDPCTB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)C2CCN(C2=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)

![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)

![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)


![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)
